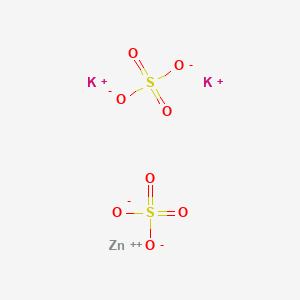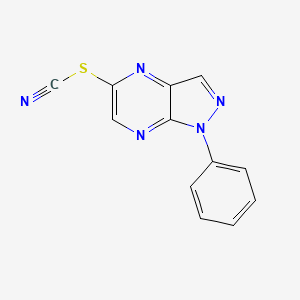
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core with a phenyl group and a thiocyanate functional group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the phenyl and thiocyanate groups. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[3,4-b]pyrazine ring system. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiocyanate group is often added using thiocyanation reactions with reagents such as ammonium thiocyanate in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions
Major Products
The major products formed from these reactions include sulfonyl derivatives, dihydropyrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyrazine core can interact with various biological pathways, modulating cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1H-pyrazolo(3,4-b)pyridine
- 1-Phenyl-1H-pyrazolo(3,4-b)quinoline
- 1-Phenyl-1H-pyrazolo(3,4-b)benzothiazole
Uniqueness
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the pyrazolo[3,4-b]pyrazine core with the phenyl and thiocyanate groups enhances its potential for diverse applications in medicinal chemistry and material science .
Propiedades
Número CAS |
133280-19-0 |
|---|---|
Fórmula molecular |
C12H7N5S |
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
(1-phenylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate |
InChI |
InChI=1S/C12H7N5S/c13-8-18-11-7-14-12-10(16-11)6-15-17(12)9-4-2-1-3-5-9/h1-7H |
Clave InChI |
REKPIWGNQMFMSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


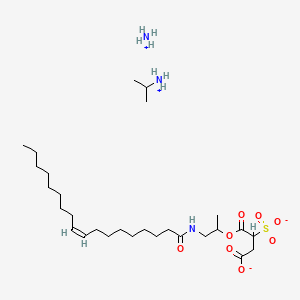
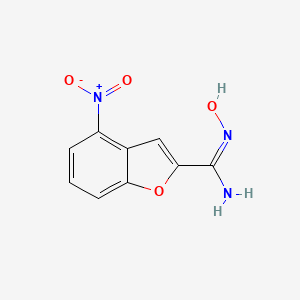

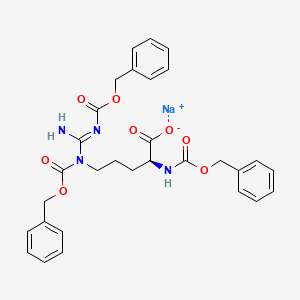
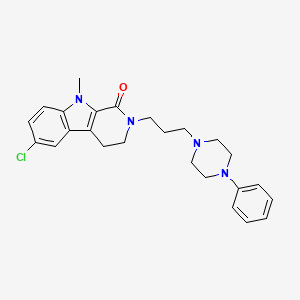



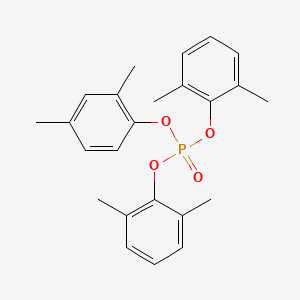
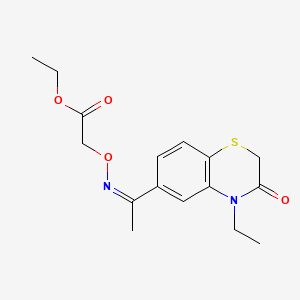
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

